Product packaging for Sesbanimide(Cat. No.:CAS No. 85719-78-4)

Sesbanimide

Cat. No.: B1206454
CAS No.: 85719-78-4
M. Wt: 327.33 g/mol
InChI Key: ULQATHQJWVNXEJ-UHFFFAOYSA-N
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Description

Sesbanimide is a potent cytotoxic compound that belongs to the class of glutarimide-containing polyketides. Originally identified in the Sesbania plant genus, recent research has also discovered novel this compound analogs, such as this compound R, produced by bacteria including Magnetospirillum gryphiswaldense . This compound class is of significant interest in pharmacological research due to its strong cytotoxic effects. Studies have demonstrated that this compound exhibits potent cytotoxic activity against a range of carcinoma cell lines, highlighting its potential as a lead compound in oncology research . The sesbanimides derived from Sesbania grandiflora seeds have been shown to exert their cytotoxic effects by disrupting mitochondrial function . The compound's historical and ongoing research value is underscored by a patent for its use in treating leukemic tumors, establishing its long-standing relevance in investigative oncology . As a reagent, this compound offers researchers a valuable tool for studying novel cytotoxic mechanisms and exploring potential anticancer pathways. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO7 B1206454 Sesbanimide CAS No. 85719-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-hydroxy-6-(2-hydroxy-3-methyl-4-methylideneoxolan-2-yl)-1,3-dioxan-4-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-7-5-23-15(20,8(7)2)14-12(19)13(21-6-22-14)9-3-10(17)16-11(18)4-9/h8-9,12-14,19-20H,1,3-6H2,2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQATHQJWVNXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)COC1(C2C(C(OCO2)C3CC(=O)NC(=O)C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85719-78-4, 92282-10-5
Record name Sesbanimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085719784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SESBANIMIDE B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Natural Occurrence and Research Oriented Isolation Methodologies

Discovery and Isolation from Botanical Sources

The initial discovery of Sesbanimide was a result of investigations into the chemical constituents of various Sesbania species, a genus of flowering plants in the pea family, Fabaceae.

Sesbania drummondii

Sesbania drummondii, a shrub found in the coastal plains of the United States, was one of the first plants from which this compound was isolated. biorxiv.orgnih.gov Early studies on ethanolic extracts of S. drummondii seeds indicated significant antitumor activity. biorxiv.org However, initial attributions of this activity to other known compounds like sesbanine (B1201815) and drummondol were later corrected. biorxiv.org Further fractionation and purification of the extracts led to the isolation and characterization of this compound as the active principle. biorxiv.org The isolation process from S. drummondii seeds typically involves extraction with a methanol (B129727) or ethanol (B145695) solvent, followed by various chromatographic techniques to purify the compound. academicjournals.org

Sesbania punicea

This compound has also been isolated from the seeds of Sesbania punicea, a deciduous shrub. nih.govrsc.org The isolation from S. punicea seeds involved an aqueous ethanol extract that was treated with basic lead acetate (B1210297). rsc.org Subsequent purification using silica (B1680970) gel column chromatography yielded the crystalline metabolite. rsc.org High-field nuclear magnetic resonance (NMR) spectroscopy was instrumental in the structural elucidation of this compound from this source. rsc.orgrsc.org

Sesbania vesicaria

Research on the seeds of Sesbania vesicaria also led to the isolation of this compound, referred to as this compound A in some studies. academicjournals.orgnih.govdoi.org The process involved the separation of a water-soluble toxic fraction from the seeds using high-performance liquid chromatography (HPLC). nih.govdoi.org The identity of the isolated compound as this compound was confirmed by comparing its proton magnetic resonance spectra with an authentic sample. nih.govdoi.org

Sesbania grandiflora

This compound has been identified as a constituent of Sesbania grandiflora seeds. mdpi.comrjpponline.orgtsijournals.com The presence of this compound in this species, which is widely used in traditional medicine, has contributed to the interest in its biological activities. mdpi.comrjpponline.org Studies have highlighted that sesbanimides derived from S. grandiflora seeds exhibit potent cytotoxic effects. mdpi.comnih.gov

Identification and Isolation from Microbial Sources

A significant breakthrough in this compound research was the discovery that the compound is not exclusively of plant origin. It was found to be produced by marine bacteria, suggesting that these microorganisms may be the actual producers of the compound found in Sesbania plants, possibly through a symbiotic relationship. asm.orgbiorxiv.org

Marine Agrobacterium Species (e.g., PH-103, PH-A034C)

The bacterial production of sesbanimides was first described in two marine Agrobacterium strains. nih.govresearchgate.net Strain PH-103 was found to produce this compound A, while strain PH-A034C produces this compound C. biorxiv.orgnih.govresearchgate.net These bacteria were isolated from marine tunicates, with strain PH-103 originating from Ecteinascidia turbinata in Florida and PH-A034C from a Polycitonidae species in Turkey. biorxiv.org The isolation and taxonomy of these microorganisms, along with their fermentation and the subsequent isolation of the sesbanimides, have been reported in detail. nih.govresearchgate.net More recent research has also led to the isolation of new this compound analogs from other marine alphaproteobacteria, such as Stappia indica PHM037 and Labrenzia aggregata PHM038. biorxiv.org

Magnetotactic Bacteria (e.g., Magnetospirillum gryphiswaldense)

Recent research has identified the magnetotactic bacterium Magnetospirillum gryphiswaldense as a producer of a novel analog, this compound R. asm.orgbiorxiv.org This discovery has opened a new avenue for sourcing these compounds and has provided crucial insights into their biosynthesis. asm.org Genomic analysis of M. gryphiswaldense revealed a large trans-AT polyketide synthase (PKS) gene cluster responsible for this compound R production. asm.orgbiorxiv.org Targeted gene deletion and transcriptional activation experiments have definitively linked this gene cluster to the biosynthesis of the compound. asm.orgresearchgate.net For instance, a seven-fold increase in the production of this compound R was observed in a promoter-activated strain compared to the wild type. asm.org

Marine Actinomycetes (e.g., Stappia indica, Labrenzia aggregata)

Marine environments have proven to be a rich source of this compound and its analogs. The marine alphaproteobacteria Stappia indica (strain PHM037) and Labrenzia aggregata (strain PHM038) have been identified as producers of this compound A and C, along with newly identified analogs this compound D, E, and F. researchgate.netcsic.esbiorxiv.orgnih.gov This discovery further supports the hypothesis that microorganisms are the primary source of these compounds, which were previously thought to be of plant origin. asm.org The isolation of these compounds from marine actinomycetes highlights the vast and still largely untapped potential of marine microorganisms for the discovery of novel bioactive natural products. asm.orgfrontiersin.org

Advanced Isolation and Purification Techniques for Research Applications

The isolation and purification of this compound from its natural sources are critical steps for its structural elucidation and biological evaluation. These processes typically involve a combination of solvent extraction and chromatographic techniques.

Solvent Partitioning Strategies

Solvent partitioning, also known as liquid-liquid extraction, is a fundamental technique used in the initial stages of isolating this compound. csbsju.eduorganomation.comlibretexts.org This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.comlibretexts.org

In a typical procedure for isolating this compound from plant seeds, the ground material is first subjected to extraction with a polar solvent like ethanol or methanol. academicjournals.org The resulting crude extract is then concentrated and partitioned between water and a non-polar organic solvent, such as hexane, to remove fats and other non-polar components. The aqueous phase, containing the more polar this compound, is then further extracted with a solvent of intermediate polarity, like dichloromethane (B109758) or ethyl acetate, to isolate the alkaloid fraction. researchgate.net This multi-step partitioning strategy effectively enriches the sample with this compound, preparing it for further purification.

Chromatographic Separation Methods

Chromatography is an indispensable tool for the high-resolution separation and purification of this compound from the enriched fractions obtained through solvent partitioning. khanacademy.orgcolumn-chromatography.com

Column chromatography is a widely used technique for the preparative scale purification of this compound. column-chromatography.comrochester.edu In this method, the crude or partially purified extract is loaded onto a column packed with a solid stationary phase, such as silica gel or alumina. rochester.edu A solvent or a mixture of solvents (the mobile phase) is then passed through the column. khanacademy.org

The separation is based on the differential adsorption of the compounds to the stationary phase. For this compound, a common approach involves using a silica gel column and eluting with a gradient of solvents, such as a mixture of dichloromethane and methanol. The fractions are collected and analyzed, often using techniques like thin-layer chromatography (TLC), to identify those containing the pure compound.

For final purification and analytical assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govdoi.orgthermofisher.com HPLC offers superior resolution and speed compared to traditional column chromatography. nih.gov

Preparative HPLC is used to isolate highly pure this compound from complex mixtures. biorxiv.org A common setup for this compound purification involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a gradient of acetonitrile (B52724) and water. asm.org For instance, the isolation of this compound R from M. gryphiswaldense was achieved using semipreparative HPLC, yielding 2 mg of the pure compound from a 10-liter culture. asm.orgnih.gov Analytical HPLC is then used to confirm the purity of the isolated compound, which is typically expected to be greater than 95%.

Table 1: Natural Sources of this compound and its Analogs

Compound Natural Source
This compound A Sesbania drummondii, Sesbania vesicaria, Stappia indica, Labrenzia aggregata academicjournals.orgcsic.esnih.gov
This compound C Stappia indica, Labrenzia aggregata csic.esbiorxiv.org
This compound D Stappia indica, Labrenzia aggregata researchgate.netnih.gov
This compound E Stappia indica, Labrenzia aggregata researchgate.netnih.gov
This compound F Stappia indica, Labrenzia aggregata researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Acetonitrile
Alumina
Dichloromethane
Ethanol
Ethyl acetate
Hexane
Methanol
This compound
This compound A
This compound C
This compound D
This compound E
This compound F
This compound R
Silica gel
Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation, identification, and purity assessment of compounds. wikipedia.orglibretexts.org In the context of natural product chemistry, TLC is an invaluable tool for monitoring the progress of extraction and purification. wikipedia.orgnih.gov It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.org As the mobile phase moves up the plate via capillary action, compounds travel at different rates depending on their affinity for the stationary versus the mobile phase, resulting in separation. wikipedia.org

In the research context of this compound, TLC serves primarily as a rapid, qualitative method to:

Track the presence of this compound in various fractions during the lengthy isolation process.

Assess the purity of isolated samples.

Help in the optimization of solvent systems for more advanced chromatographic methods like column chromatography or HPLC. libretexts.org

While specific Rf values for this compound under a defined TLC system are not extensively detailed in the reviewed literature, the general application of the technique is a standard part of the phytochemical analysis of Sesbania extracts. bibliomed.org Colorless compounds like this compound are typically visualized on the TLC plate by exposing it to UV light or by using staining reagents. wikipedia.org

Table 1: General Principles of Thin-Layer Chromatography (TLC)

ParameterDescriptionCommon Choices in Natural Product Isolation
Stationary Phase A thin layer of an adsorbent material fixed to an inert plate (e.g., glass, aluminum).Silica gel, Alumina, Cellulose.
Mobile Phase A solvent or mixture of solvents that flows through the stationary phase.A wide range of organic solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, chloroform) and their mixtures.
Principle of Separation Differential partitioning of solutes between the stationary and mobile phases based on polarity and adsorption.Non-polar compounds move further up the plate (higher Rf), while polar compounds remain closer to the baseline (lower Rf) on a polar stationary phase like silica gel.
Detection Method used to visualize the separated, often colorless, spots.UV light (at 254 nm or 366 nm), iodine vapor, or specific chemical staining reagents.

Countercurrent Distribution (CCD)

Countercurrent Distribution (CCD) is a powerful liquid-liquid extraction technique used for separating and purifying compounds from complex mixtures. wikipedia.orglaskerfoundation.org The method relies on the differential partitioning of a solute between two immiscible liquid phases. wikipedia.org The process involves a series of discrete extractions in a sequence of tubes or chambers, allowing for a highly efficient separation based on the compound's specific partition coefficient in the chosen solvent system. wikipedia.orglaskerfoundation.org

CCD has been a key step in the purification of this compound from plant extracts. After initial solvent extraction and defatting of the crude material, the resulting aqueous phase containing the alkaloids is subjected to partitioning. Countercurrent distribution is then employed to separate the active fractions containing this compound from other components. Research on the isolation of this compound A specifically documents the use of a CCD process. The active fractions identified through bioassays are then collected for further purification, often using methods like preparative HPLC, to yield the pure compound.

Table 2: Countercurrent Distribution (CCD) for this compound A Isolation

ParameterDetailsReference
Technique Countercurrent Distribution (CCD)
Purpose Intermediate purification of the alkaloid fraction.
Solvent System Water / Ethyl acetate / Methanol
Solvent Ratio 2:2:1
Outcome Separation of bioactive fractions containing this compound A for further purification.

Structural Elucidation and Characterization of Sesbanimide Analogs

Elucidation of the Core Chemical Structure

The fundamental architecture of Sesbanimide was determined through extensive analysis, primarily using high-field nuclear magnetic resonance (NMR) spectroscopy. These studies revealed a highly functionalized and intricate molecular assembly.

The core of this compound is characterized by a distinctive bicyclic structure fused to a macrolactone ring. Spectroscopic data, including proton-proton nuclear Overhauser effects (n.O.e.s) and proton-proton coupling constants, were instrumental in defining this framework. Research has shown that in solution, this compound can exist in a solvent-dependent equilibrium between two tautomeric forms: a ring-closed hemiacetal and a ring-opened γ-hydroxyketone. This dynamic equilibrium adds a layer of complexity to its structural analysis but is a key feature of its chemical nature. The bicyclic system, integrated within the larger macrolactone ring, creates a compact and rigid conformation that is crucial for its biological function.

Stereochemical Assignment and Complexity

This compound and its congeners are stereochemically rich molecules, containing multiple chiral centers. The determination of the relative and absolute stereochemistry has been a significant challenge, requiring sophisticated analytical methods. The relative configuration of the parent this compound was initially deduced from NMR data, specifically through the analysis of nuclear Overhauser effects, which provide information about the spatial proximity of atoms.

However, determining the absolute configuration for all analogs has proven difficult. For some derivatives, such as this compound R, experimental assignment of every stereocenter was not possible. In such cases, researchers have employed a combination of experimental techniques, like Marfey's analysis for amino acid components, and predictive biosynthetic tools to propose the most likely stereochemical arrangement acs.orgacs.orgresearchgate.netnih.govcambridge.orgnih.gov. For instance, the arginine moiety in this compound R was experimentally determined to possess an S-configuration, while the stereochemistry at other positions was inferred from in silico analysis of the biosynthetic gene cluster acs.orgacs.orgresearchgate.netnih.govcambridge.orgnih.gov.

Characterization of this compound Congeners and Derivatives

Several naturally occurring analogs of this compound have been isolated and characterized, each with variations on the core structure. These are collectively known as the this compound congeners.

The first congeners to be identified were this compound A, B, and C, originally isolated from the seeds of plants such as Sesbania drummondii. Notably, this compound A and this compound B were identified as being enantiomers of one another, representing the dextrorotatory (+) and levorotatory (-) forms of the molecule, respectively tandfonline.com. This compound C is a closely related structural analog.

More recently, a study of marine alphaproteobacteria, Stappia indica and Labrenzia aggregata, led to the isolation of previously unknown analogs: this compound D, E, and F, alongside the known this compound A and C researchgate.netbiorxiv.orgresearchgate.net. The structures of these new compounds were elucidated using mass spectrometry and detailed NMR analyses researchgate.netbiorxiv.orgresearchgate.net. While sharing the fundamental glutarimide-polyketide architecture, these congeners differ in their oxidation patterns or peripheral modifications on the macrolactone ring.

Characteristics of this compound Congeners
CompoundOriginal Source TypeKey Structural Notes
This compound APlant (Sesbania drummondii)Parent compound, (+)-enantiomer tandfonline.com
This compound BPlant (Sesbania drummondii)(-)-enantiomer of this compound A tandfonline.com
This compound CPlant (Sesbania drummondii)Structural analog of this compound A
This compound DMarine Bacteria (Stappia/Labrenzia)Analog identified with variations on the core structure researchgate.netbiorxiv.orgresearchgate.net
This compound EMarine Bacteria (Stappia/Labrenzia)Analog identified with variations on the core structure researchgate.netbiorxiv.orgresearchgate.net
This compound FMarine Bacteria (Stappia/Labrenzia)Structure is highly similar to this compound R, but lacks the arginine moiety acs.orgnih.gov

A novel and significant analog, this compound R, was discovered from the magnetotactic bacterium Magnetospirillum gryphiswaldense acs.orgacs.orgresearchgate.netnih.govcambridge.orgnih.gov. Its structure was determined by mass spectrometry and NMR spectroscopy acs.orgacs.org. The most striking and unique feature of this compound R is the presence of an additional arginine moiety attached to the molecule, a feature absent in congeners A through F acs.orgacs.orgcambridge.org. The structure of this compound R is otherwise highly similar to that of this compound F acs.orgnih.gov.

The discovery of the arginine group was significant because it helped to resolve inconsistencies between the previously proposed biosynthetic pathway and the chemical structures of the known sesbanimides. The biosynthetic gene cluster identified in the producing organism contained modules for amino acid incorporation that were unaccounted for by the structures of Sesbanimides A-F, but which are perfectly explained by the arginine-containing structure of this compound R acs.orgacs.orgcambridge.org. This finding suggests that this compound R may be a more direct product of the primary biosynthetic pathway. Like its congeners, this compound R exhibits potent cytotoxic activity against several cancer cell lines acs.orgresearchgate.netnih.govnih.gov.

Advanced Spectroscopic and Diffraction Techniques for Structural Research

The definitive structural elucidation and characterization of this compound and its analogs rely on a combination of sophisticated analytical techniques. These methods provide detailed insights into the molecular framework, connectivity, and three-dimensional arrangement of atoms, which are crucial for understanding their biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D Homo- and Heteronuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the complex structures of this compound and its derivatives. researchgate.netnih.gov High-field ¹H and ¹³C NMR spectra form the basis of the structural analysis, revealing the chemical environment of each proton and carbon atom in the molecule. rsc.org

Detailed investigation into the conformation and relative configuration of the parent this compound was accomplished using proton-proton nuclear Overhauser effects (n.O.e.s) and by analyzing the magnitude of proton-proton coupling constants. rsc.org These studies also revealed that in solution, this compound exists in a solvent-dependent equilibrium between a ring-closed hemiacetal form and a ring-opened γ-hydroxyketone tautomer. rsc.org

For novel analogs like this compound R, a polyketide produced by the bacterium Magnetospirillum gryphiswaldense, a suite of 2D NMR experiments was essential for its complete structural assignment. nih.govasm.org The primary techniques employed include:

Correlation Spectroscopy (COSY): Used to identify proton-proton couplings within the molecule, establishing spin systems and tracing the connectivity of adjacent protons. researchgate.netnih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique is critical for piecing together the molecular skeleton by identifying long-range (2- and 3-bond) correlations between protons and carbons. researchgate.netnih.gov For instance, in this compound R, HMBC correlations were key to linking the glutarimide (B196013) moiety to the rest of the molecule and identifying the connection to a terminal arginine group. nih.govbiorxiv.org

The analysis of coupling constants from ¹H NMR spectra also provides vital stereochemical information. In this compound R, a vicinal coupling constant (³JHH) of 15.1 Hz for the protons on both aliphatic double bonds was indicative of an E-configuration for both. nih.gov

The following table summarizes the ¹H and ¹³C NMR data for the glutarimide and arginine moieties of this compound R, as determined in DMSO-d₆.

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations
1a/b174.6-H-2a/b, H-3
2a/b32.22.67 (m), 2.12 (m)C-1a/b, C-3, C-4
329.22.88 (m)C-1a/b, C-2a/b, C-4, C-5
432.22.67 (m), 2.12 (m)C-2a/b, C-3, C-5
28177.6-H-29, H-30
2954.23.94 (m)C-28, C-30, C-31, C-32
3030.11.92 (m), 1.63 (m)C-28, C-29, C-31
3125.81.92 (m), 1.63 (m)C-29, C-30, C-32
32158.4-H-29, H-31

Mass Spectrometry (MS and Electrospray Ionization MS)

Mass spectrometry is a powerful tool used in conjunction with NMR to confirm molecular formulas and gain structural insights through fragmentation analysis. asm.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is particularly valuable for determining the precise elemental composition of a compound. nih.gov

In the characterization of this compound R, HRESI-MS analysis yielded an [M+H]⁺ ion at m/z 692.3869. nih.gov This corresponded to a neutral sum formula of C₃₄H₅₃N₅O₁₀, which was crucial for solving the complete structure in combination with NMR data. nih.gov

Compound/FragmentIon TypeObserved m/zCalculated m/zFormula
This compound R[M+H]⁺692.3869692.3865C₃₄H₅₄N₅O₁₀⁺
Saponification Fragment[M+H]⁺397.2445397.2451C₁₇H₃₃N₄O₅⁺

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the constitution and relative configuration of a molecule, determining its absolute configuration—the precise three-dimensional arrangement of its atoms—often requires other methods. nih.gov X-ray crystallography is the definitive technique for this purpose, provided that a suitable single crystal of the compound can be grown. wikipedia.org

The initial structural elucidation of the parent compound, this compound A, was achieved through X-ray diffraction analysis, which unambiguously established its complex cyclic structure. dokumen.pubdoi.org However, for some natural products, obtaining crystals of sufficient quality for X-ray analysis can be challenging. In the case of this compound R, experimental attempts to determine the absolute stereochemistry were unsuccessful due to the molecule's instability under various conditions. nih.gov Consequently, its stereochemistry was proposed based on biosynthetic considerations and in silico analysis of the responsible gene cluster. nih.govnih.gov

In the context of synthetic efforts toward this compound, X-ray crystallography has been used to establish the absolute configuration of key chiral intermediates. For example, during the synthesis of the B-ring moiety of this compound A, the absolute configurations of certain substituted cyclohexanone derivatives were confirmed using X-ray crystallography of derivatives made with a chiral auxiliary. jst.go.jp This underscores the technique's critical role in confirming stereochemical outcomes in complex total synthesis projects.

Biosynthetic Pathways and Genetic Engineering Research

Comparative Biosynthetic Pathway Analysis Across Different Producers

The biosynthesis of sesbanimides has been investigated across various producing organisms, revealing conserved biosynthetic logic while also highlighting unique variations. Studies on Magnetospirillum gryphiswaldense, a magnetotactic bacterium, identified a large biosynthetic gene cluster (BGC) of the trans-acyltransferase polyketide synthase (trans-AT PKS) type responsible for producing a novel polyketide, sesbanimide R. nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netasm.orgasm.org This compound was found to resemble previously reported sesbanimides but contained an additional arginine moiety. nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netasm.orgasm.org This arginine incorporation reconciles inconsistencies observed in earlier proposed this compound biosynthesis pathways when comparing chemical structures with the biochemistry encoded in the BGCs. nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.orgresearchgate.netasm.orgasm.org

Research has also indicated that marine bacteria, such as Stappia indica and A. aggregata, are producers of sesbanimides A and C, along with newly identified analogs D, E, and F. researchgate.net Genome mining in these species revealed trans-AT PKS gene clusters responsible for this compound biosynthesis. researchgate.net While homologous gene clusters are present in diverse bacteria, the direct reporting of their biosynthetic products, as seen with this compound R, is a significant advancement. researchgate.net The modular architecture of downstream mixed-type PKS/NRPS systems, like SbnQ in M. gryphiswaldense, shows similarity to enzymes in gene clusters for structurally different molecules like pederin (B1238746) and labrenzin, suggesting potential evolutionary relationships and conserved functionalities in polyketide synthesis across different bacterial lineages. ethz.chresearchgate.net

The biosynthesis of this compound A, in particular, is understood to involve a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway, utilizing key enzymes such as trans-acyltransferase (trans-AT) PKS and flavin-dependent monooxygenases. The proposed biosynthetic pathway for this compound R involves core PKS modules, NRPS modules, a thioesterase, amidotransferase, beta-branching cassette, Baeyer-Villiger monooxygenase, a tailoring methyltransferase, and a cytochrome P450 enzyme. asm.orgresearchgate.net

Strategies for Enhancing this compound Biosynthesis in Laboratory Settings

Researchers are employing various strategies to enhance the production of sesbanimides in laboratory settings, leveraging genetic engineering and synthetic biology approaches.

Transcriptional Activation of Biosynthetic Gene Clusters

Transcriptional activation of the this compound biosynthetic gene cluster (BGC) has proven to be an effective method for increasing compound yield. In Magnetospirillum gryphiswaldense, the replacement of a native promoter with a stronger, constitutive promoter (PmamDC45) in front of the trans-AT PKS gene cluster led to a seven-fold increase in the intensity of the target compound's mass in liquid chromatography-mass spectrometry (LC-MS) analyses. nih.gov This suggests a successful enhancement of gene cluster expression, although the yield from shake flask cultures remained insufficient for isolation. Scaling up production to a 10-liter fermentor with enhanced aeration and growth conditions then enabled the isolation of 2 mg of this compound R. nih.gov

Targeted Gene Deletion and Overexpression Studies

Targeted gene deletion has been instrumental in identifying and confirming the role of specific gene clusters in this compound biosynthesis. In M. gryphiswaldense, the markerless deletion of the core-biosynthetic genes within the trans-AT PKS gene cluster (comprising 41,295 bp) yielded a Δtrans-at-pks strain. nih.gov Comparison of this mutant strain with the wild type under various cultivation conditions (aerobic, microaerobic, anaerobic) helped to unambiguously assign the this compound R to this specific BGC. nih.govbiorxiv.org While gene deletion studies confirm the necessity of these genes, overexpression studies, such as the promoter replacement mentioned above, are crucial for boosting production levels. nih.gov Overexpression of wild-type genes can also reveal phenotypes that are not apparent in loss-of-function studies, providing a powerful tool for pathway elucidation and optimization. nih.gov

Cultivation Condition Optimization (e.g., One Strain Many Compounds (OSMAC) Approach)

The One Strain Many Compounds (OSMAC) approach is a valuable strategy for uncovering the full metabolic potential of a microbial strain by cultivating it under diverse environmental conditions. ontosight.aifrontiersin.orgmdpi.com This method involves altering parameters such as media composition, physical conditions (e.g., liquid vs. solid medium, duration of growth), and the presence of chemical additives or co-cultivation partners. ontosight.aifrontiersin.orgmdpi.com The rationale behind OSMAC is that microorganisms possess latent genetic potential for producing various secondary metabolites, which can be triggered by specific environmental cues. ontosight.aifrontiersin.org By exploring these different conditions, researchers can induce the production of novel or increased yields of target compounds like sesbanimides. ontosight.aifrontiersin.orgmdpi.com For instance, studies on marine-derived actinobacteria have shown that modifying culture duration or medium composition can significantly influence the production of specialized metabolites, sometimes leading to enhanced biological activities. mdpi.com While not explicitly detailed for this compound R in the provided search results, the principle of optimizing cultivation conditions is a fundamental aspect of enhancing natural product biosynthesis.

Applications of Synthetic Biology for Pathway Engineering

Synthetic biology offers advanced tools for engineering and optimizing biosynthetic pathways, including those for sesbanimides. nih.govnih.govhudsonlabautomation.comcam.ac.uk This field integrates engineering principles with biology to design and construct novel biomolecular components, networks, and pathways, enabling the reprogramming of organisms. nih.govnih.govcam.ac.uk For this compound biosynthesis, synthetic biology can be applied to:

Pathway Assembly and Optimization: Designing and assembling genetic circuits and modules to create efficient and optimized biosynthetic pathways. nih.govnih.govcam.ac.uk This can involve rationally assembling pathway components or using model-guided approaches. nih.gov

Heterologous Expression: Transferring and expressing the this compound BGC in a heterologous host organism that is more amenable to genetic manipulation and large-scale cultivation. This allows for controlled production and easier manipulation of the pathway.

Transcriptional Control: Engineering regulatory elements, such as promoters and ribosome binding sites, to precisely control the expression of genes within the this compound BGC, as demonstrated by the use of the PmamDC45 promoter. nih.gov

Metabolic Flux Engineering: Directing metabolic flux towards the production of this compound precursors and intermediates by modifying host metabolism. nih.gov

By combining these synthetic biology approaches with traditional genetic and metabolic engineering, researchers can significantly enhance the production of sesbanimides and potentially discover novel analogs. nih.gov

Chemical Synthesis and Derivatization Strategies for Research

Total Synthesis Approaches to Sesbanimide

The total synthesis of this compound has been a multi-faceted endeavor, involving the development of both early, foundational routes and more refined, efficient strategies.

Early efforts in the total synthesis of this compound and its analogues focused on constructing the molecule's core structure, often utilizing readily available chiral pool starting materials. Carbohydrates, particularly D-glucose and D-xylose, have served as crucial chiral starting points for these pioneering syntheses, providing a stereochemically rich foundation for building the complex framework of this compound jst.go.jpresearchgate.netmit.eduresearchgate.net.

Key reactions in these pioneering routes often included Diels-Alder cycloadditions, conjugate additions to unsaturated lactones, and selective functional group transformations to build the polycyclic core rsc.org. The synthesis of the glutarimide (B196013) ring, a defining feature of this compound, typically involved steps such as reductive amination followed by cyclodehydration .

The development of "alternative syntheses" has been noted, suggesting efforts to improve upon the length and yield of earlier routes jst.go.jp. These advancements often involve exploring novel methodologies for key bond formations and stereochemical control, potentially utilizing different starting materials or catalytic systems to streamline the synthesis. The exploration of three independent total syntheses indicates a diversification of strategies employed to access this compound jst.go.jp.

Stereoselective Construction of Key Ring Systems

The stereochemical complexity of this compound necessitates highly controlled methods for constructing its various ring systems and introducing specific stereocenters.

The AB-ring system of this compound is particularly challenging due to its multiple stereocenters. Significant research has been dedicated to its asymmetric synthesis. Strategies have employed diastereoselective catalytic osmylation of enantiomerically enriched α-alkoxy allylsilanes and chelation-controlled nucleophilic addition of vinyl Grignard reagents to syn α-alkoxy β-(silyloxy) aldehydes to establish key stereocenters researchgate.net.

The precise incorporation of specific molecular fragments, such as the C5-unit, with defined stereochemistry is crucial for the successful synthesis of this compound. Research has focused on strategies for introducing these units into the pre-formed AB-ring system jst.go.jpresearchgate.netresearchgate.net. While direct detailed mechanistic descriptions of the C5-unit introduction are not explicitly detailed in the provided snippets, the general context implies sophisticated stereochemical control is required. For instance, predictions regarding stereochemistry at specific carbons like C-8 have been made, though experimental determination faced challenges nih.gov.

The formation of the C-ring system, which typically comprises the glutarimide moiety in this compound, has also been a subject of synthetic investigation. Strategies often involve the cyclization of appropriate precursors. One described method for forming the glutarimide ring involves reductive amination of a keto-ester intermediate followed by cyclodehydration . The stereochemistry associated with the formation of this ring system has also been a focus of study oup.com.

Compound List

this compound

this compound A

this compound B

D-xylose

D-glucose

D-sorbitol

D-threose

D-mannitol

D-fructose

D-glucosamine

D-glucuronolactone

D-gluconolactone

D-allose

D-galactose

D-arabinose

L-glyceraldehyde

D-glyceraldehyde

L-ascorbic acid

D-ribonolactone

D-mannose

D-fucose

D-lyxose

D-gulonolactone

L-idonolactone

D-erythronolactone

D-myo-inositol

D-epi-inositol

D-ribose

L-rhamnose

D-glucofuranoside

Glucofuranoside 5

Protected glucose 6

Allylboronate

γ-methoxyallylboronate

α,β-dialkoxyaldehyde

7-oxanorborn-5-en-2-yl derivatives

Cyclopentadiene

Glyoxylic acid

1-methoxy-1-(tert-butyldimethylsiloxy)ethene

α-alkoxy allylsilanes

syn α-alkoxy β-(silyloxy) aldehyde

Vinyl Grignard reagent

(+)-Sesbanimide A

(-)-Sesbanimide B

this compound R

Chemical Modifications and Analog Preparation for Structure-Activity Relationship (SAR) Studies

The investigation into this compound's biological potential is intrinsically linked to its chemical synthesis and the subsequent preparation of analogs. These endeavors are driven by the need to establish comprehensive structure-activity relationships, which are essential for understanding the molecular basis of its efficacy and for identifying improved therapeutic candidates . Through targeted chemical modifications, researchers aim to systematically alter the this compound scaffold, thereby probing the influence of specific structural elements on its biological activity . This iterative process of synthesis and biological evaluation is a cornerstone of medicinal chemistry and drug development cbcs.seoncodesign-services.com.

Strategic Functionalization of the Polyketide Backbone

The structural complexity of this compound, characterized by its polyketide origin, necessitates sophisticated synthetic strategies for its preparation and modification. The total synthesis of this compound involves meticulously designed reactions aimed at constructing its characteristic bicyclic lactone core and, crucially, functionalizing its polyketide backbone . This functionalization is paramount for generating structural diversity, which is indispensable for comprehensive SAR studies.

Insights derived from the biosynthetic pathways of Sesbanimides offer valuable guidance for synthetic chemists. Biosynthetic studies have revealed that specific modules within the polyketide synthase (PKS) gene clusters are responsible for incorporating unique structural features into the nascent polyketide chain. For instance, certain PKS modules are known to introduce exomethylene moieties, while others, often involving flavin-binding monooxygenases, catalyze the incorporation of oxygen atoms into the backbone, leading to the formation of ester functionalities nih.govbiorxiv.org. These biosynthetic mechanisms highlight the types of functional groups and structural motifs that can be naturally generated, informing synthetic approaches for analog preparation. Furthermore, specific research has focused on the "synthesis of ring C modified this compound analogues" acs.org, indicating targeted chemical alterations to particular regions of the molecule’s polyketide framework to systematically probe SAR.

Oxidative and Reductive Transformations

While direct documentation of post-synthesis oxidative or reductive transformations applied specifically to this compound for SAR studies is not extensively detailed in the available literature snippets, these reaction classes represent fundamental tools in synthetic organic chemistry for modifying functional groups and exploring chemical space.

In the realm of polyketide biosynthesis, oxidative processes, frequently mediated by monooxygenases, play a critical role in introducing oxygen atoms into the growing polyketide chain, thereby forming various oxygenated functional groups such as esters nih.govbiorxiv.org. Concurrently, reductive transformations are integral to the PKS machinery, involving domains like ketoreductases (KRs) and enoyl reductases (ERs) that reduce carbonyl groups and double bonds, respectively, during the elongation of the polyketide chain, thereby shaping the final molecular architecture biorxiv.orgcore.ac.uk.

In broader natural product chemistry and drug discovery, general synthetic strategies commonly employ oxidation and reduction reactions to modify molecular structures. These transformations are utilized to create diverse analogs, allowing researchers to investigate the impact of altered functional groups on biological activity and to establish structure-activity relationships semanticscholar.org. Such methodologies can be applied to this compound intermediates or derivatives to generate novel compounds for SAR assessment.

Conjugate Addition Reactions

Conjugate addition reactions, particularly Michael-type additions, are recognized as a significant methodology in both the natural biosynthesis and the synthetic chemistry of polyketides, including the this compound family researchgate.netchemistry-chemists.com. These reactions are instrumental in constructing complex carbon frameworks and introducing specific functional groups, which are essential for systematically investigating structure-activity relationships beilstein-journals.org.

In the context of this compound's total synthesis, a pivotal synthetic step involves the conjugate addition of a silyloxyethene derivative to an α,β-unsaturated lactone intermediate. This reaction is critical for building the core bicyclic lactone structure of the molecule . Moreover, the inherent reactivity of this compound itself allows it to participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, a property that is actively leveraged for the development of new synthetic analogs and the exploration of SAR . The ability to perform these additions enables chemists to introduce diverse substituents and modify the electronic and steric properties of the molecule, thereby probing its interactions with biological targets.

Data Tables

Table 1: Key Synthetic Transformations for this compound Analog Preparation and SAR Studies

Transformation TypeDescription/ExampleRole in SAR StudiesSource
Conjugate Addition Addition of reagents (e.g., 1-methoxy-1-(tert-butyldimethylsiloxy)ethene) to α,β-unsaturated lactone intermediates.Crucial for constructing the core bicyclic lactone structure and developing analogs.
Polyketide Backbone Functionalization Strategic chemical reactions employed during total synthesis to modify the polyketide backbone.Essential for generating structural diversity to explore structure-activity relationships.
Ring C Modifications Targeted chemical alterations to the 'C' ring of the this compound molecular structure.Specifically undertaken to probe structure-activity relationships. acs.org
General Derivatization Broad chemical modifications of the this compound structure.Aimed at enhancing biological activity and understanding SAR.

Preclinical Biological Activities and Elucidation of Molecular Mechanisms

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

The cytotoxic potential of Sesbanimide and its analogs has been evaluated across a diverse panel of cancer cell lines, revealing a broad spectrum of activity. These studies are crucial for understanding the compound's potential as an anticancer agent.

Initial investigations into this compound's biological activity highlighted its potent antileukemic effects. In vitro studies demonstrated significant cytotoxicity against the murine leukemia cell line L1210. au.dk

Research findings indicate that this compound A is a powerful inhibitor of L1210 cell growth, exhibiting an IC₅₀ value of 0.8 ng/mL. au.dk Further studies have confirmed the cytotoxicity of this compound A against mouse leukemia cells. nih.gov

Table 1: Cytotoxicity of this compound A against Murine Leukemia L1210 Cells

Compound Cell Line Cytotoxicity (IC₅₀)

This compound has shown notable cytotoxic effects against human liver carcinoma cells. Studies have tested various forms of this compound, including this compound A and the novel analog this compound R, against the HepG2 cell line. nih.gov

This compound A was found to be effective against HepG2 liver carcinoma cells. More detailed quantitative analysis was performed with this compound R, which displayed potent activity. nih.govbiorxiv.org Other related compounds isolated from Sesbania grandiflora have also demonstrated moderate cytotoxicity against HepG2 cells. nih.govunila.ac.idresearchgate.net

Table 2: Cytotoxicity of this compound Analogs against Human Liver Carcinoma HepG2 Cells

Compound Cell Line Cytotoxicity (IC₅₀) 95% Confidence Interval

The cytotoxic activity of this compound extends to human endocervical adenocarcinoma cell lines. Both this compound A and this compound R have been evaluated for their efficacy against KB3.1 cells, a subclone of the KB cell line. nih.gov

This compound A has been documented as an effective cytotoxic agent against KB3.1 cells. Research on this compound R provided a specific 50% inhibitory concentration (IC₅₀), highlighting its strong cytotoxic properties. nih.govbiorxiv.org Studies on the parent KB cell line indicated that this compound A's activity was approximately one-tenth that of this compound C. nih.gov

Table 3: Cytotoxicity of this compound Analogs against Human Endocervical Adenocarcinoma KB3.1 Cells

Compound Cell Line Cytotoxicity (IC₅₀) 95% Confidence Interval

This compound and its derivatives have demonstrated significant cytotoxicity against human colon carcinoma cell lines, including HCT-116 and HT-29. biorxiv.org

This compound A and its analog this compound R are effective against the HCT-116 cell line. nih.gov Specifically, this compound R showed a potent IC₅₀ value of 39 nM. nih.govbiorxiv.org In studies involving the HT-29 cell line, various this compound analogs were tested, with results indicating that this compound A is comparatively less potent against this specific cell line. biorxiv.orgbiorxiv.org Acyclic sesbanimides D and E, however, showed potent activity against HT-29 cells. biorxiv.org

Table 4: Cytotoxicity of this compound Analogs against Human Colon Carcinoma Cells

Compound Cell Line Cytotoxicity Metric Value 95% Confidence Interval
This compound R HCT-116 IC₅₀ 39 nM 28 to 54 nM
This compound A HT-29 GI₅₀ 1.1 x 10⁻⁷ M Not Reported
This compound C HT-29 GI₅₀ 8.8 x 10⁻⁸ M Not Reported
This compound D HT-29 GI₅₀ 1.1 x 10⁻⁹ M Not Reported
This compound E HT-29 GI₅₀ 1.5 x 10⁻⁹ M Not Reported

The antiproliferative effects of sesbanimides have been confirmed in human lung carcinoma cells. The A549 cell line has been a model for testing the cytotoxicity of this compound A, this compound R, and other analogs. nih.govbiorxiv.org

This compound A is known to be effective against A549 cells. this compound R also demonstrated strong cytotoxic activity with a reported IC₅₀ of 30 nM. nih.gov Other studies reported an IC₅₀ of 300 nM for this compound R against A549 cells. biorxiv.org Acyclic sesbanimides D and E were found to be one to two orders of magnitude more potent than their cyclic counterparts, Sesbanimides A and C, in this cell line. biorxiv.org

Table 5: Cytotoxicity of this compound Analogs against Human Lung Carcinoma A549 Cells

Compound Cell Line Cytotoxicity Metric Value 95% Confidence Interval
This compound R A549 IC₅₀ 30 nM 21 to 40 nM
This compound A A549 GI₅₀ 1.4 x 10⁻⁸ M Not Reported
This compound C A549 GI₅₀ 8.8 x 10⁻⁸ M Not Reported
This compound D A549 GI₅₀ 1.2 x 10⁻⁹ M Not Reported
This compound E A549 GI₅₀ 2.0 x 10⁻⁸ M Not Reported

The cytotoxic profile of sesbanimides includes activity against human breast cancer cell lines. Research has focused on the effects of various analogs on cell lines such as the estrogen-independent MDA-MB-231 and the estrogen-dependent MCF-7. biorxiv.orgbiorxiv.org

Studies on this compound analogs revealed potent activity against the MDA-MB-231 breast adenocarcinoma cell line. biorxiv.org this compound D, in particular, was found to be nearly one order of magnitude more potent in this breast cancer cell line compared to lung or colon cancer cell lines. biorxiv.orgbiorxiv.org While direct data for this compound on MCF-7 cells is limited in the provided results, extracts from Sesbania grandiflora, the plant genus from which this compound is derived, have shown cytotoxicity against MCF-7 cells. nih.govunila.ac.idresearchgate.net

Table 6: Cytotoxicity of this compound Analogs against Human Breast Cancer MDA-MB-231 Cells

Compound Cell Line Cytotoxicity (GI₅₀)
This compound A MDA-MB-231 1.6 x 10⁻⁸ M
This compound C MDA-MB-231 8.6 x 10⁻⁸ M
This compound D MDA-MB-231 1.7 x 10⁻¹⁰ M
This compound E MDA-MB-231 1.4 x 10⁻⁹ M

Human Neuroblastoma (e.g., IMR-32)

This compound has demonstrated notable cytotoxic effects against human neuroblastoma cell lines, including the IMR-32 cell line. mdpi.comcytion.comnih.gov The IMR-32 cell line, established from an abdominal mass of a 13-month-old male with neuroblastoma, presents a valuable in vitro model for studying this pediatric cancer. atcc.orgnibn.go.jp These cells are characterized by the presence of small neuroblast-like cells and larger hyaline fibroblasts. atcc.org

Studies involving extracts from Sesbania grandiflora, a source of sesbanimides, have shown dose-dependent cytotoxicity against IMR-32 cells. mdpi.com Leaf extracts of S. grandiflora in water, ethanol (B145695), and acetone (B3395972) exhibited in vitro anticancer efficacy against the IMR-32 neuroblastoma cell line. mdpi.com Specifically, an IC50 value of 200 μg/mL was reported for these extracts against IMR-32 cells. mdpi.com As the concentration of the extract increased, a corresponding decrease in cell viability was observed, indicating a dose-dependent effect. mdpi.com These findings suggest that compounds within these extracts, including sesbanimides, contribute to the observed cytotoxic and apoptotic effects on human neuroblastoma cells. mdpi.com

Table 1: Cytotoxicity of Sesbania grandiflora Leaf Extracts against IMR-32 Neuroblastoma Cells

Extract SolventCell LineIC50 ValueReference
Water, Ethanol, AcetoneIMR-32200 μg/mL mdpi.com

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Investigated Molecular Mechanisms of Action

The cytotoxic and antitumor properties of this compound are attributed to its interference with several fundamental cellular processes. smolecule.com Research into its molecular mechanisms has revealed a multi-faceted approach to inhibiting cancer cell growth and survival.

Interference with Essential Cellular Processes for Tumor Growth

This compound's mechanism of action involves the disruption of cellular processes that are critical for the growth and survival of tumors. smolecule.com As a polyketide, its complex structure allows it to interact with various molecular targets within cancer cells. smolecule.com This interference with essential cellular functions is a key aspect of its observed cytotoxic effects against a range of cancer cell lines. smolecule.com

Disruption of Mitochondrial Function

A significant mechanism of this compound's cytotoxicity is its ability to disrupt mitochondrial function. mdpi.comontosight.aidntb.gov.uanih.govnih.gov Sesbanimides derived from the seeds of Sesbania grandiflora have been shown to exert potent cytotoxic effects through this pathway. mdpi.comontosight.aidntb.gov.uanih.govnih.gov The mitochondria, being central to cellular metabolism and energy production, are critical for cell survival. By compromising mitochondrial integrity and function, this compound can trigger a cascade of events leading to cell death. This disruption is a key contributor to its anticancer activity. mdpi.comontosight.aidntb.gov.uanih.govnih.gov

Inhibition of Protein Synthesis (e.g., Blocking Translation Elongation)

This compound and its analogs are recognized as inhibitors of eukaryotic protein synthesis. researchgate.netbiorxiv.orgbiorxiv.org This inhibition is achieved by specifically targeting the process of translation elongation. researchgate.netbiorxiv.orgbiorxiv.org The glutarimide (B196013) moiety present in the structure of sesbanimides plays a crucial role in binding to the ribosome, the cellular machinery responsible for protein synthesis. researchgate.netbiorxiv.orgbiorxiv.org This binding action blocks the extension of the polypeptide chain, thereby halting protein production. researchgate.net This mechanism is shared with other glutarimide-containing polyketides like cycloheximide, a well-known inhibitor of eukaryotic protein synthesis. researchgate.netbiorxiv.org

Induction of Apoptosis Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is a critical component of its antitumor activity. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.govwikipedia.orgteachmeanatomy.info Both pathways converge to activate caspases, a family of proteases that execute the dismantling of the cell. wikipedia.org

The intrinsic pathway is often triggered by cellular stress, such as DNA damage or mitochondrial dysfunction, which is consistent with this compound's known effects. nih.govteachmeanatomy.infothermofisher.com This pathway involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome, leading to the activation of initiator caspase-9 and subsequently executioner caspase-3. nih.gov The anti-apoptotic proteins of the Bcl-2 family normally prevent cytochrome c release, and their inhibition can promote apoptosis. nih.govteachmeanatomy.info

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. wikipedia.orgteachmeanatomy.infothermofisher.com While the specific apoptotic pathways activated by this compound are a subject of ongoing research, its ability to induce apoptosis is a key element of its cytotoxic profile.

DNA Damage Induction

This compound and related compounds derived from the Sesbania genus exert their cytotoxic effects in part through the induction of DNA damage. The underlying mechanism involves the initiation of apoptosis, or programmed cell death. One of the key events in this process is the disruption of mitochondrial function, which is a known effect of sesbanimides. nih.gov This disruption can lead to the release of pro-apoptotic factors.

A critical step in the apoptotic cascade triggered by compounds from Sesbania is the cleavage and degradation of poly (ADP-ribose) polymerase (PARP), a crucial enzyme involved in DNA repair. nih.govresearchgate.netresearchgate.net The cleavage of the 116-kD form of PARP into smaller fragments is a hallmark of apoptosis. researchgate.net By degrading PARP, the cell's capacity to mend DNA damage is significantly impaired, leading to the accumulation of DNA breaks and fragmentation. nih.govresearchgate.net This extensive DNA damage ultimately triggers cell death. nih.gov This apoptotic process, beginning with a signal and proceeding through a biochemical cascade, results in characteristic cellular changes including nuclear fragmentation and the formation of apoptotic bodies. jax.org

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound is intrinsically linked to its chemical structure. Investigations into its various analogs have provided critical insights into which structural components are essential for its cytotoxic effects.

Influence of the Glutarimide Moiety on Bioactivity

The glutarimide moiety is a common feature among a class of bioactive polyketides and is considered fundamental to the cytotoxic and antitumor properties of the this compound family. ebin.pub This structural component is frequently found in compounds known for their potent biological activities, including the inhibition of protein synthesis by targeting the ribosome. ebin.pub The presence of the glutarimide ring is a recurring characteristic in related potent compounds such as migrastatin (B49465) and lactimidomycin, suggesting it plays an essential role in the molecule's interaction with its cellular targets. ebin.pubumich.edu The cytotoxic activity of this compound R, for instance, is characteristic of polyketides containing this glutarimide moiety. nih.gov

Impact of Specific Structural Features (e.g., Arginine Moiety of this compound R)

A notable structural variation within the this compound family is the presence of an additional arginine moiety in this compound R. researchgate.netnih.gov This feature distinguishes it from other analogs like Sesbanimides D, E, and F. researchgate.netnih.gov Studies comparing the cytotoxicity of this compound R to this compound F have shown that the arginine group has a variable impact. Against several cancer cell lines, including liver (HepG2), endocervical (KB3.1), and colon (HCT-116), the cytotoxic potency of this compound R was comparable to that of this compound F. nih.gov However, in the case of the A549 lung carcinoma cell line, the presence of the arginine moiety appeared to reduce the cytotoxic effect. nih.gov These findings indicate that the arginine moiety either does not contribute significantly to or may slightly diminish the compound's bioactivity, depending on the specific cellular context. nih.gov

Comparative Biological Activity Profiles of this compound Analogs

Comparative studies of various this compound analogs have revealed significant differences in their cytotoxic potency. The acyclic forms, this compound D and E, have been shown to be one to two orders of magnitude more potent than their corresponding cyclic versions, this compound A and C. ebin.pub

Across all tested cancer cell lines (lung, colon, and breast), this compound D demonstrated the most potent cytotoxic activity. ebin.pub In contrast, this compound C was found to be the least cytotoxic among the analogs tested. ebin.pub this compound E and F exhibited similar levels of potent cytotoxicity across the different cell lines. ebin.pub Specifically, this compound D was found to be nearly ten times more potent against the breast cancer cell line compared to the lung or colon cancer lines. ebin.pub

Cytotoxicity of this compound Analogs

The following table displays the comparative growth inhibition (GI₅₀) values of various this compound analogs against different human cancer cell lines. Lower values indicate higher potency.

CompoundA549 (Lung Carcinoma) GI₅₀ (M)HT29 (Colorectal Carcinoma) GI₅₀ (M)MDA-MB-231 (Breast Adenocarcinoma) GI₅₀ (M)
This compound D 1.1 x 10⁻⁸1.2 x 10⁻⁸8.6 x 10⁻⁹
This compound E 2.1 x 10⁻⁸2.3 x 10⁻⁸1.9 x 10⁻⁸
This compound F 2.0 x 10⁻⁸2.5 x 10⁻⁸2.2 x 10⁻⁸

Data sourced from Kacar et al. (2020). ebin.pub

Cytotoxicity of this compound R

The table below shows the 50% inhibitory concentration (IC₅₀) values for this compound R against several human carcinoma cell lines, demonstrating its potent cytotoxic effects. researchgate.netnih.gov

Cell LineCancer TypeIC₅₀ (M)
HepG2 Liver Carcinoma2.3 x 10⁻⁸
KB3.1 Endocervical Adenocarcinoma2.0 x 10⁻⁸
HCT-116 Colon Carcinoma3.9 x 10⁻⁸
A549 Lung Carcinoma3.0 x 10⁻⁷

Data sourced from Schorn et al. (2020). researchgate.netnih.gov

Advanced Analytical and Characterization Methodologies in Research

Quantitative and Qualitative Analysis in Complex Biological Matrices

Analyzing Sesbanimide within complex biological environments requires sensitive and selective techniques to detect and quantify its presence, ensuring accurate research findings.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the detection and quantification of this compound in complex matrices. LC-MS combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, allowing for the identification and quantification of specific compounds even at low concentrations.

Research has employed LC-MS to analyze this compound R, a congener of this compound. For instance, LC-MS analysis was used to detect the target mass of this compound R, with extracted ion chromatograms showing a significant increase in its production when a specific gene cluster was transcriptionally activated nih.govbiorxiv.orgresearchgate.net. This technique was also utilized to observe a fragment corresponding to the arginine-containing part of this compound R after saponification, confirming its structure nih.govresearchgate.net. Furthermore, LC-MS is instrumental in identifying and quantifying this compound and its analogs during fermentation processes and in crude extracts, aiding in the monitoring of production yields and the initial assessment of purity nih.govbiorxiv.org.

Semipreparative High-Performance Liquid Chromatography (HPLC) is vital for isolating this compound from complex mixtures and for achieving high purity levels required for detailed structural analysis and biological testing. This technique employs larger columns and higher flow rates compared to analytical HPLC, enabling the purification of milligram to gram quantities of the target compound.

Studies have reported the use of semipreparative HPLC for isolating this compound R from bacterial cultures. For example, after scaling up fermentation, 2 mg of this compound R were isolated using semipreparative HPLC, facilitating subsequent structure elucidation by MS and NMR nih.govbiorxiv.org. Similarly, semipreparative reversed-phase HPLC, often using C18 columns with gradients of acetonitrile (B52724) and water, has been employed to purify this compound compounds from bacterial extracts nih.govbiorxiv.orgbiorxiv.org. For this compound A, isolation procedures involved partitioning followed by semipreparative HPLC, yielding material with >95% purity . The choice of solvent system and gradient is critical for effective separation, with common systems including methanol (B129727)/water or acetonitrile/water mixtures nih.govbiorxiv.org.

Elucidation of Complex Stereochemistry using Advanced NMR Techniques

The intricate stereochemistry of this compound presents a significant challenge, requiring advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques for its complete elucidation. High-field NMR, including 1D and 2D experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable tools.

The structure elucidation of this compound itself has been based on detailed studies of its high-field 1H and 13C NMR spectra rsc.org. Researchers have deduced the conformation and relative configuration of this compound by analyzing observed proton-proton nuclear Overhauser effects (n.O.e.s) and the magnitude of proton-proton coupling constants rsc.orgresearchgate.net. For this compound R, NMR analysis, alongside mass spectrometry, revealed its structure, including an additional arginine moiety. Specific NMR correlations, such as COSY and HMBC, were used to assign the structure and confirm the presence of the arginine group, with a characteristic chemical shift indicating coupling to the guanidine (B92328) moiety researchgate.net. Furthermore, predictive biosynthetic tools, in conjunction with experimental data, have been used to assign stereocenters, such as in the case of this compound R, where the stereocenter of the arginine moiety and two other stereocenters were determined nih.govresearchgate.net.

Metabolomic Profiling for Biosynthetic Pathway Investigations

Metabolomic profiling, often integrated with genomic data and bioinformatics tools, is crucial for understanding the biosynthetic pathways of this compound. This approach allows researchers to identify the enzymes and genes responsible for its production and to investigate how variations in these pathways affect metabolite output.

Bioinformatic tools like antiSMASH have been used to identify gene clusters associated with this compound biosynthesis in microbial genomes nih.gov. These gene clusters, often of the trans-acyltransferase polyketide synthase (trans-AT PKS) type, encode the machinery for polyketide synthesis nih.govbiorxiv.orgresearchgate.netasm.org. By analyzing these gene clusters, researchers can propose biosynthetic pathways, such as the hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway proposed for this compound R, which involves key enzymes like trans-AT PKS and flavin-dependent monooxygenases nih.govasm.org.

Metabolomic analysis, particularly LC-MS, plays a role in correlating gene expression with metabolite production. For instance, inactivation and transcriptional activation of the identified gene cluster, followed by statistical analysis of the strain's metabolome using LC-MS, helped to unambiguously assign the this compound R compound to its biosynthetic gene cluster nih.govbiorxiv.orgresearchgate.netasm.org. This integration of genomics, metabolomics, and biochemical analysis provides a comprehensive understanding of how this compound is synthesized, paving the way for potential bioengineering strategies to enhance its production or generate novel analogs.

Future Directions and Overcoming Research Challenges

Comprehensive Elucidation of Remaining Biosynthetic Steps

While significant progress has been made in identifying the biosynthetic gene clusters (BGCs) responsible for Sesbanimide production, particularly the sbn cluster in Magnetospirillum gryphiswaldense and related clusters in Stappia indica and * Labrenzia aggregata* nih.govresearchgate.netcsic.esbiorxiv.orgresearchgate.net, the complete biosynthetic pathway remains an area for detailed investigation. The identification of genes such as sbnA-X and the characterization of core polyketide synthase (PKS) modules, including acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) domains, have provided a strong foundation nih.govresearchgate.net. However, the precise roles and specificities of all tailoring enzymes, such as cytochrome P450s, methyltransferases, and amidotransferases, in modifying the polyketide backbone and incorporating moieties like arginine (as seen in this compound R) require more comprehensive study nih.govresearchgate.netresearchgate.net. Understanding the exact sequence of reactions, the stereochemical outcomes of each enzymatic step, and the regulation of these pathways is crucial for future metabolic engineering efforts nih.govresearchgate.netresearchgate.net.

Discovery of Novel this compound Analogs from Underexplored Natural Sources

The this compound family, initially isolated from Sesbania species, has more recently been found to be produced by bacteria such as Magnetospirillum gryphiswaldense, Stappia indica, and * Labrenzia aggregata* researchgate.netcsic.esresearchgate.netbiorxiv.orgasm.orgasm.org. This discovery highlights the potential for identifying new this compound analogs from a broader range of microbial sources, including other bacteria, fungi, and marine organisms, particularly those from underexplored ecological niches. Genome mining using tools like antiSMASH and TransPACT has proven effective in identifying BGCs associated with this compound biosynthesis csic.esresearchgate.netasm.org. Future efforts should involve screening diverse microbial consortia and uncultivated microorganisms, coupled with advanced metabolomic analyses, to uncover novel this compound derivatives with potentially enhanced or distinct biological activities researchgate.netbiorxiv.orgasm.orgasm.org. The identification of analogs such as Sesbanimides D, E, and F, and the unique this compound R with its arginine moiety, demonstrates the structural diversity that can be found researchgate.netresearchgate.netbiorxiv.org.

Detailed Mechanistic Studies on Specific Cellular Targets

Sesbanimides, including this compound A and this compound R, have demonstrated significant cytotoxic activity against various cancer cell lines researchgate.netresearchgate.netbiorxiv.orgasm.orgnih.govnih.gov. While their general cytotoxic effects are recognized, detailed mechanistic studies are needed to pinpoint their specific cellular targets and modes of action. Research has suggested potential interactions with cellular pathways involved in cancer progression, such as mitochondrial function disruption and apoptosis induction nih.gov. However, identifying the precise molecular targets, such as specific enzymes or signaling proteins, and elucidating the binding interactions at a molecular level are critical next steps chemmethod.compharmahealthsciences.netijpbs.com. Understanding these mechanisms will facilitate the rational design of more potent and selective this compound-based therapeutic agents.

Development of Sustainable and Scalable Production Methods for Research and Development

Currently, Sesbanimides are primarily obtained through extraction from natural sources or, more recently, through the characterization of their biosynthetic gene clusters. While the isolation of this compound R from Magnetospirillum gryphiswaldense yielded 2 mg from 10 L of culture researchgate.net, this production level is often insufficient for extensive research and potential therapeutic development. Developing sustainable and scalable production methods is therefore paramount. This could involve:

Metabolic Engineering: Optimizing the expression of identified BGCs in heterologous hosts (e.g., E. coli, yeast) or improving yields in native producers through strain engineering and fermentation optimization researchgate.netasm.orguni-saarland.denih.gov. Studies have shown that targeted deletion or promoter activation of the sbn gene cluster can significantly impact this compound R production researchgate.netasm.org.

Total Synthesis: While total synthesis routes have been explored for this compound A, they are often complex and may not be cost-effective for large-scale production acs.org. However, synthetic chemistry remains vital for generating analogs and confirming structures.

Semi-synthesis: Modifying naturally produced Sesbanimides could offer a route to novel derivatives with improved properties.

Application of Computational Chemistry and Bioinformatics in this compound Research

Computational chemistry and bioinformatics tools are indispensable for advancing this compound research.

Biosynthetic Pathway Prediction: Tools like antiSMASH and TransPACT are crucial for identifying potential this compound BGCs in genomic data, aiding in the discovery of new analogs and understanding biosynthetic logic csic.esresearchgate.netasm.org. Predictive tools have also been used to assign stereocenters in this compound R researchgate.net.

Molecular Modeling and Docking: These techniques can predict the binding interactions of Sesbanimides with potential cellular targets, aiding in mechanism of action studies and drug design chemmethod.compharmahealthsciences.netijpbs.com. For instance, molecular docking has been used to investigate interactions with proteins involved in lipid metabolism and neurodegenerative diseases, suggesting potential therapeutic avenues beyond cancer chemmethod.compharmahealthsciences.net.

QSAR (Quantitative Structure-Activity Relationship) Studies: These can correlate structural variations of this compound analogs with their biological activities, guiding the synthesis of compounds with optimized potency and selectivity.

In Silico Analysis of BGCs: Analyzing the domain architecture of PKS and NRPS enzymes within BGCs, often aided by tools like TransATor, helps in proposing biosynthetic pathways and predicting the structures of potential products nih.govcsic.esresearchgate.net.

By integrating these computational approaches, researchers can accelerate the discovery, characterization, and development of this compound-based therapeutics.

Q & A

Q. What are the standard analytical techniques for identifying and characterizing sesbanimide in natural extracts?

Answer: this compound identification requires a multi-technique approach. After crude extraction (e.g., solvent partitioning), high-resolution mass spectrometry (HRMS) confirms molecular weight and formula . Nuclear magnetic resonance (NMR), particularly 1H^1H- and 13C^{13}C-NMR, resolves planar structures, while advanced methods like NOESY or X-ray crystallography determine stereochemistry . Purity should be validated via HPLC-UV/ELSD, with reference to published spectral data for comparison .

Q. How can researchers design experiments to evaluate this compound’s bioactivity against cancer cell lines?

Answer: Use in vitro cytotoxicity assays (e.g., MTT or SRB) with dose-response curves (1–100 µM) across multiple cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and account for solvent cytotoxicity (DMSO ≤0.1%). Replicate experiments (n ≥ 3) to ensure statistical power (p < 0.05). For mechanistic studies, pair assays with apoptosis markers (Annexin V/PI) or cell cycle analysis (flow cytometry) .

Q. What methodologies are recommended for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Answer: Start with the this compound core structure. Introduce modifications at reactive sites (e.g., hydroxyl or amine groups) via esterification, alkylation, or amide coupling. Purify derivatives using flash chromatography or preparative HPLC. Validate structures via HRMS and NMR, and screen derivatives alongside the parent compound using standardized bioassays .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity be reconciled in meta-analyses?

Answer: Contradictions often arise from variability in experimental design. Systematically compare:

  • Source material : Extraction protocols (e.g., solvent polarity) impact compound profiles .
  • Assay conditions : Cell line origin, incubation time, and cytotoxicity thresholds.
  • Data normalization : Adjust for batch effects using z-score standardization.
    Apply meta-regression to identify confounding variables (e.g., purity ≥95%) and stratify studies by quality (e.g., NIH scoring) .

Q. What experimental strategies can elucidate this compound’s biosynthetic pathway in microbial hosts?

Answer: Combine genomics (e.g., whole-genome sequencing of Sesbania-associated microbes) and metabolomics (LC-HRMS/MS). Identify candidate gene clusters via antiSMASH or PRISM. Knockout putative biosynthetic genes (e.g., PKS/NRPS) and monitor this compound production. Isotopic labeling (e.g., 13C^{13}C-acetate) traces precursor incorporation .

Table 1: Key Genes in Hypothesized this compound Biosynthesis

Gene ClusterFunctionEvidence Source
PKS Type IPolyketide chain elongation
NRPS ModuleNonribosomal peptide synthesis
Cytochrome P450Oxidative modifications

Q. How should researchers address low this compound yields in microbial fermentation?

Answer: Optimize fermentation parameters:

  • Nutrient media : Test carbon/nitrogen ratios (e.g., glycerol/ammonium sulfate).
  • Inducers : Add elicitors (e.g., jasmonic acid) to activate silent clusters.
  • Cultivation : Use fed-batch bioreactors for oxygen/pH control.
    Leverage CRISPR-interference to downregulate competing pathways .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

Answer: Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism). Calculate IC50_{50} with 95% confidence intervals. For multi-parametric studies (e.g., synergy with cisplatin), use Chou-Talalay combination index (CI) analysis .

Q. How can conflicting structural data from NMR and X-ray crystallography be resolved?

Answer: Re-examine sample purity (≥95%) and crystallization conditions. For NMR, verify solvent effects (e.g., DMSO-induced shifts) and assign stereochemistry via JJ-based configuration analysis. For crystallography, ensure high-resolution data (≤1.0 Å) and validate via Rfree_{free} metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.